2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of both imidazole and thiazole rings in its structure contributes to its potential as a pharmacologically active molecule.
Scientific Research Applications
Anticonvulsant Activity
Research into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the mentioned compound, has shown anticonvulsant activity against seizures induced by maximal electroshock (MES). These findings suggest potential applications in designing new anticonvulsant drugs (Zeynep Aktürk et al., 2002).
Cytotoxic Activity Against Cancer Cell Lines
Compounds bearing the imidazo[2,1-b]thiazole scaffold have been designed, synthesized, and tested for cytotoxicity against human cancer cell lines. One study highlighted a compound with significant inhibitory activity against the MDA-MB-231 breast cancer cell line, demonstrating the potential of such structures in cancer therapy (H. Ding et al., 2012).
Cardiotonic Activity
Imidazo[2,1-b]thiazoles bearing a lactam ring have been synthesized and evaluated for cardiotonic activity, indicating the utility of these structures in developing heart-related therapies (A. Andreani et al., 1996).
Antimicrobial and Anti-inflammatory Activities
A study on acetamido pyrrolyl azoles, including structures with thiazole and imidazole moieties, revealed promising antimicrobial and anti-inflammatory activities. These findings open avenues for the development of new antimicrobial and anti-inflammatory agents (D. Sowmya et al., 2017).
Future Directions
The future directions for research on this compound could include further investigation into its potential biological activities, such as its role as a CAR agonist . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized. This compound could also be investigated for potential applications in medicinal chemistry, given the biological activity of similar compounds .
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
This compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound leads to the expression of CYP2B6 , an enzyme involved in drug metabolism. This suggests that the compound may influence the metabolism of other drugs and xenobiotics through the CYP2B6 pathway .
Pharmacokinetics
Given its role as a car agonist, it is likely to influence the pharmacokinetics of other drugs through its effect on cyp2b6 expression .
Result of Action
The activation of CAR and the subsequent expression of CYP2B6 can have several cellular effects. For example, it can increase the metabolism and clearance of certain drugs, potentially altering their efficacy and toxicity . Additionally, some studies suggest that CAR activation may have anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP2B6 could compete with this compound for binding to the enzyme, potentially affecting its efficacy . Furthermore, factors such as pH and temperature could influence the stability of the compound and its ability to bind to CAR .
Biochemical Analysis
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxy
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-17-8-6-15(7-9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-2-4-14(21)5-3-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTGQRFKIFADHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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